2-Bromo-4-nitrophenol
Overview
Description
2-Bromo-4-nitrophenol is a chemical compound that has been synthesized through various methods for potential applications in different fields. The compound is characterized by the presence of a bromine atom and a nitro group attached to a phenol ring, which significantly influences its chemical behavior and properties.
Synthesis Analysis
The synthesis of 2-Bromo-4-nitrophenol has been explored using different starting materials and reaction pathways. One novel method involves starting with 2-methoxy-5-nitroaniline, undergoing diazotization and the Sandmeyer reaction to yield 2-bromo-4-nitroanisole, which is then treated with sodium hydroxide for a nucleophilic substitution reaction. The final product is obtained after acidification with hydrochloric acid, achieving a yield of 55.8% . Another approach uses Bisphenol A as a starting material, which undergoes nitration and bromation to synthesize 2,2-Bis(3-bromo-4-hydroxy-5-nitrophenyl) propane with a total yield of 83.1% .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-nitrophenol and related compounds has been elucidated using various spectroscopic techniques. X-ray diffraction (XRD) has been employed to determine the crystal structure of synthesized compounds, revealing monoclinic crystal systems in some cases . Nuclear magnetic resonance (NMR) spectroscopy, including both 1H and 13C NMR, has been used to confirm the structures of the synthesized compounds . Additionally, infrared (IR) spectroscopy has provided insights into the functional groups present in these molecules .
Chemical Reactions Analysis
The chemical reactivity of 2-Bromo-4-nitrophenol is influenced by the presence of the bromine and nitro groups. These substituents can participate in various chemical reactions, such as nucleophilic substitution, which is a key step in the synthesis of the compound . The nitration of related compounds has been studied, showing the formation of different nitro derivatives and providing insights into the reaction mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-nitrophenol are determined by its molecular structure. The presence of strong intramolecular hydrogen bonding has been observed, which can affect the solubility and reactivity of the compound . The polarizability and hyperpolarizability properties of related Schiff-base molecules have been calculated, indicating potential applications in nonlinear optics . The urease inhibitory activity and antioxidant potential of a related Schiff base have been evaluated, showing considerable biological activity .
Scientific Research Applications
Synthesis Methodology : A novel method for synthesizing 2-Bromo-4-nitrophenol using 2-methoxy-5-nitroaniline as a starting material was developed. This method involves diazotization and the Sandmeyer reaction, followed by nucleophilic substitution. This pathway is efficient and suitable for commercial production (Li Zi-ying, 2008).
Catalytic Reduction of Nitrophenols : Gold nanoparticles stabilized by ionic liquids were synthesized and used as a catalyst for the reduction of nitrophenols. These nanoparticles demonstrated excellent catalytic performance and stability, making them suitable for reducing nitrophenols like 2-Bromo-4-nitrophenol in multiple cycles (Sachin Thawarkar et al., 2018).
Toxicity and Degradability in Anaerobic Systems : Nitrophenols, including 2-Bromo-4-nitrophenol, are important industrial compounds with noted toxicity. A study on their effects in anaerobic acetate and propionate enrichment systems showed a decrease in toxicity in the order of 2,4-dinitrophenol > 4-nitrophenol > 2-nitrophenol. The research also noted the transformation of these compounds under anaerobic conditions (V. Uberoi & S. Bhattacharya, 1997).
Biodegradation Pathway : A study identified a novel 2-Bromo-4-nitrophenol catabolic pathway in Cupriavidus sp. strain NyZ375. This strain can grow using 2-Bromo-4-nitrophenol as the only carbon source, demonstrating a unique biological pathway for degrading this compound (Yang Li et al., 2019).
Photochemical Behavior : An investigation into the photochemical behavior of the bromate-4-nitrophenol reaction in various conditions revealed complex spatiotemporal behavior and identified 2-Bromo-4-nitrophenol as a major component during the reaction (J. G. Bell & Jichang Wang, 2015).
Effects on Methanogenic Systems : The impact of nitrophenols, including 2-Bromo-4-nitrophenol, on acetate-utilizing methanogenic systems was studied. The research provided insights into the toxicity and removal efficiency of nitrophenols in these systems (Mohammad R. Haghighi Podeh et al., 1995).
Safety And Hazards
properties
IUPAC Name |
2-bromo-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIPFSYBGTWYCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207164 | |
Record name | Phenol, 2-bromo-4-nitro- (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-nitrophenol | |
CAS RN |
5847-59-6 | |
Record name | 2-Bromo-4-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5847-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-bromo-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005847596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5847-59-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212120 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2-bromo-4-nitro- (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-nitrophenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTK249GKL9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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